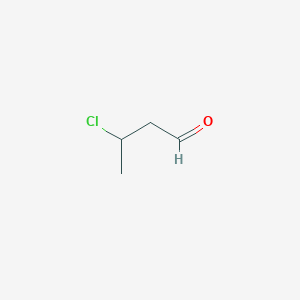

3-Chlorobutanal

描述

Structure

3D Structure

属性

IUPAC Name |

3-chlorobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFGGXQSVOJINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513097 | |

| Record name | 3-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81608-88-0 | |

| Record name | 3-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobutanal: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-chlorobutanal. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and a discussion of its chemical characteristics. While this compound is a structurally simple chlorinated aldehyde, detailed experimental data regarding its physical properties and reaction protocols are not extensively documented in publicly available literature. This guide compiles available computed data and presents a theoretical framework for its synthesis and reactivity.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while computational data is available, experimental values for properties such as boiling point, melting point, and density are not readily found in the cited literature.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C4H7ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| Canonical SMILES | CC(CC=O)Cl | [1][2] |

| InChI Key | FNFGGXQSVOJINC-UHFFFAOYSA-N | [1] |

| CAS Number | 81608-88-0 | [1][2] |

| XLogP3 | 0.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 106.0185425 | [1][2] |

| Complexity | 44.8 | [1][2] |

Chemical Structure

This compound consists of a four-carbon butane (B89635) chain with a carbonyl group at the first carbon (defining it as an aldehyde) and a chlorine atom attached to the third carbon. This structure imparts reactivity associated with both aldehydes and halogenated alkanes.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are scarce in the reviewed literature. However, a plausible synthetic route is the oxidation of the corresponding alcohol, 3-chlorobutanol.

Proposed Synthesis: Oxidation of 3-Chlorobutanol

The synthesis of this compound can be theoretically achieved through the oxidation of 3-chlorobutanol.[3] Standard methods for the oxidation of secondary alcohols to aldehydes can be employed. A common and effective method involves the use of pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane (B109758) (DCM).

Reaction:

3-Chlorobutanol + PCC → this compound

General Procedure (Theoretical):

-

Dissolution: Dissolve 3-chlorobutanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) to the solution in one portion while stirring. The molar ratio of PCC to the alcohol is typically around 1.5:1.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure. The crude this compound can then be purified by distillation under reduced pressure to obtain the final product.

It is crucial to note that this is a generalized protocol, and optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary for achieving a high yield and purity of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its two functional groups: the aldehyde and the secondary alkyl chloride.

-

Aldehyde Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of reactions such as oxidation to a carboxylic acid (3-chlorobutanoic acid), reduction to a primary alcohol (3-chlorobutanol), and the formation of imines, acetals, and cyanohydrins. It can also participate in condensation reactions like the aldol (B89426) condensation.

-

Alkyl Chloride Group: The chlorine atom at the 3-position is a leaving group, making the molecule susceptible to nucleophilic substitution reactions. It can also undergo elimination reactions in the presence of a strong base to form but-2-enal or but-3-enal.

The bifunctional nature of this compound makes it a potentially useful intermediate in organic synthesis for the preparation of more complex molecules. However, no specific involvement in signaling pathways or direct application in drug development for this compound has been identified in the performed searches.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis of this compound and a logical workflow for its synthesis and purification.

References

3-Chlorobutanal CAS number and IUPAC name

IUPAC Name: 3-chlorobutanal[1] CAS Number: 81608-88-0[1][2]

This technical guide provides a summary of the available information for this compound, geared towards researchers, scientists, and professionals in drug development. It should be noted that while basic chemical properties are available, in-depth experimental data, detailed protocols, and biological activity information are not readily found in publicly accessible literature.

Chemical and Physical Properties

A summary of computed physical and chemical properties for this compound is presented below. These values are typically predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C4H7ClO | [1][2][3] |

| Molecular Weight | 106.55 g/mol | [1][3][4] |

| XLogP3 | 0.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 106.0185425 Da | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 6 | [1][2] |

| Complexity | 44.8 | [1][2] |

Synthesis and Experimental Data

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. One source suggests a potential synthesis route involving hydrogen chloride, formaldehyde, and 2-chloropropene, but a detailed methodology is not provided.[2]

Spectroscopic Data

The general workflow for acquiring such data would follow standard analytical chemistry procedures.

Reactivity and Potential Applications

The reactivity of this compound can be inferred from its structure, which contains a reactive aldehyde functional group and a chlorine atom. The aldehyde can participate in reactions such as oxidation, reduction, and nucleophilic addition. The chloro- group can act as a leaving group in nucleophilic substitution reactions. However, specific studies detailing the reactivity and applications of this compound are limited.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity of this compound or its interaction with any signaling pathways.

Important Distinction: this compound vs. Chlorobutanol (B1668791)

It is critical to distinguish this compound from a similarly named compound, Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol, CAS No. 57-15-8).[6] Chlorobutanol is a well-documented preservative, sedative, and local anesthetic with a different chemical structure and distinct physical and biological properties.[6][7] Much of the readily available literature, including detailed synthesis protocols and biological effects, pertains to Chlorobutanol and should not be confused with this compound.[6][8][9][10]

References

- 1. This compound | C4H7ClO | CID 12923956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | Molport-022-364-499 | Novel [molport.com]

- 4. Butanal, 3-chloro-, (R)- | C4H7ClO | CID 7568647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chlorobutanol - Wikipedia [en.wikipedia.org]

- 7. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Embryotoxic effects of chlorobutanol in cultured mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis Pathways for 3-Chlorobutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobutanal is a valuable bifunctional molecule containing both an aldehyde and a chloroalkane moiety, making it a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries, has led to continued interest in its efficient preparation. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms. The two principal pathways discussed are the oxidation of 3-chlorobutan-1-ol (B3049794) and the hydrochlorination of crotonaldehyde (B89634). For each method, a thorough description of the experimental procedure is provided, along with tabulated data on reaction conditions and yields to facilitate comparison and implementation in a laboratory setting. Furthermore, this guide includes visual representations of the synthetic pathways and experimental workflows using Graphviz diagrams to enhance understanding of the chemical transformations and procedural steps.

Introduction

This compound, with the chemical formula C4H7ClO, is a reactive aldehyde that serves as a key building block in the synthesis of a variety of organic compounds. The presence of a chlorine atom at the β-position to the carbonyl group allows for a range of nucleophilic substitution reactions, while the aldehyde functionality can participate in reactions such as aldol (B89426) condensations, reductions, and reductive aminations. This dual reactivity makes this compound an attractive precursor for the synthesis of heterocycles and other complex molecular architectures. This guide details the most practical and commonly employed methods for the synthesis of this compound, providing the necessary information for its preparation in a research or developmental setting.

Synthesis via Oxidation of 3-Chlorobutan-1-ol

A reliable method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 3-chlorobutan-1-ol. This precursor can be synthesized from commercially available starting materials. The oxidation of 3-chlorobutan-1-ol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Two common and effective methods for this transformation are the use of Pyridinium (B92312) Chlorochromate (PCC) and the Swern oxidation.

Synthesis of the Precursor: 3-Chlorobutan-1-ol

3-Chlorobutan-1-ol can be prepared from 1,3-butanediol (B41344) by reaction with thionyl chloride in the presence of pyridine (B92270).

To a solution of 1,3-butanediol (1 equivalent) and pyridine (1.2 equivalents) in an anhydrous solvent such as diethyl ether, cooled to 0 °C, is added thionyl chloride (1.1 equivalents) dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 3-chlorobutan-1-ol.

Oxidation of 3-Chlorobutan-1-ol using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate is a mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes.[1][2][3][4] The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature.[1][2]

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM), a solution of 3-chlorobutan-1-ol (1 equivalent) in anhydrous DCM is added in one portion. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Swern Oxidation of 3-Chlorobutan-1-ol

The Swern oxidation is another mild and widely used method for the oxidation of primary alcohols to aldehydes.[5][6][7][8][9] This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[7][8]

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C. To this, a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of 3-chlorobutan-1-ol (1 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C. Triethylamine (5.0 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by vacuum distillation.

Data Presentation: Oxidation of 3-Chlorobutan-1-ol

| Parameter | PCC Oxidation | Swern Oxidation |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | DMSO, Oxalyl Chloride, Triethylamine |

| Stoichiometry (Oxidant) | 1.5 equivalents | 2.0 (DMSO), 1.5 (Oxalyl Chloride) |

| Base | None | Triethylamine (5.0 equivalents) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Room Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-4 hours | 1-2 hours |

| Typical Yield | 70-85% | 85-95% |

| Work-up | Filtration through silica gel | Aqueous work-up and extraction |

Diagrams: Oxidation Pathway and Workflows

Caption: Synthesis of this compound via oxidation of 3-chlorobutan-1-ol.

Caption: Experimental workflow for the PCC oxidation of 3-chlorobutan-1-ol.

Caption: Experimental workflow for the Swern oxidation of 3-chlorobutan-1-ol.

Synthesis via Hydrochlorination of Crotonaldehyde

An alternative and more direct route to this compound is the electrophilic addition of hydrogen chloride (HCl) to the carbon-carbon double bond of crotonaldehyde. This reaction follows Markovnikov's rule, where the proton adds to the carbon atom that is already bonded to more hydrogen atoms (the C2 carbon), leading to the formation of a more stable secondary carbocation at the C3 position. The subsequent attack of the chloride ion at this position yields the desired this compound.

Experimental Protocol: Hydrochlorination of Crotonaldehyde

Anhydrous hydrogen chloride gas is bubbled through a cooled solution of freshly distilled crotonaldehyde in an inert solvent, such as diethyl ether or dichloromethane, at 0-5 °C. The reaction is monitored by gas chromatography (GC) or NMR spectroscopy. After the reaction is complete, the excess HCl is removed by purging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Data Presentation: Hydrochlorination of Crotonaldehyde

| Parameter | Value |

| Electrophile | Hydrogen Chloride (HCl) |

| Substrate | Crotonaldehyde |

| Solvent | Diethyl Ether or Dichloromethane |

| Temperature | 0-5 °C |

| Reaction Time | 1-3 hours (typical) |

| Typical Yield | 60-75% |

| Work-up | Removal of excess HCl and solvent, followed by vacuum distillation |

Diagrams: Hydrochlorination Pathway and Mechanism

Caption: Synthesis of this compound via hydrochlorination of crotonaldehyde.

Caption: Mechanism of electrophilic addition of HCl to crotonaldehyde.

Conclusion

This technical guide has detailed two primary and effective synthetic pathways for the preparation of this compound. The oxidation of 3-chlorobutan-1-ol offers a reliable route with high yields, particularly when employing the Swern oxidation protocol. The hydrochlorination of crotonaldehyde provides a more direct and atom-economical approach. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of the substrate to the reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis, enabling the efficient and reproducible preparation of this important chemical intermediate.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to 3-Chlorobutyraldehyde for Researchers and Drug Development Professionals

Introduction: 3-Chlorobutyraldehyde, a halogenated aldehyde, serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbonyl group and a reactive carbon-chlorine bond, makes it a valuable precursor for the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-chlorobutyraldehyde, along with detailed experimental protocols for its synthesis and key reactions, catering to the needs of researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of 3-chlorobutyraldehyde are summarized below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates and should be used with this consideration.

Table 1: Physical and Chemical Properties of 3-Chlorobutyraldehyde

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | --INVALID-LINK--[1][2] |

| Molecular Weight | 106.55 g/mol | --INVALID-LINK--[1][2][3] |

| Boiling Point | No experimental data available | |

| Melting Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available | |

| XLogP3-AA (Computed) | 0.7 | --INVALID-LINK--[3][4] |

| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK--[4] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | --INVALID-LINK--[4] |

| Rotatable Bond Count (Computed) | 2 | --INVALID-LINK--[4] |

| Exact Mass (Computed) | 106.0185425 Da | --INVALID-LINK--[3][4] |

| Monoisotopic Mass (Computed) | 106.0185425 Da | --INVALID-LINK--[3] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | --INVALID-LINK--[3] |

| Heavy Atom Count (Computed) | 6 | --INVALID-LINK--[4] |

| Complexity (Computed) | 44.8 | --INVALID-LINK--[4] |

Note: The lack of extensive experimental data highlights an area for further research to fully characterize this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 3-Chlorobutyraldehyde

| Spectrum | Expected Chemical Shifts / Frequencies |

| ¹H NMR | - Aldehydic proton (CHO): ~9.5-9.8 ppm (triplet) - Proton on carbon with chlorine (CHCl): ~4.0-4.5 ppm (multiplet) - Methylene protons (CH₂): ~2.5-3.0 ppm (multiplet) - Methyl protons (CH₃): ~1.5-1.7 ppm (doublet) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~200 ppm - Carbon with chlorine (C-Cl): ~50-60 ppm - Methylene carbon (CH₂): ~40-50 ppm - Methyl carbon (CH₃): ~20-25 ppm |

| IR Spectroscopy | - Carbonyl stretch (C=O): ~1725 cm⁻¹ (strong) - C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (medium) - C-Cl stretch: ~650-800 cm⁻¹ (medium to strong) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 106 and 108 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). - Fragmentation patterns may include loss of Cl, CHO, and other small fragments. |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 3-chlorobutyraldehyde are not widely published. The following sections provide generalized procedures based on established organic chemistry principles, which can be adapted and optimized for specific laboratory conditions.

Synthesis of 3-Chlorobutyraldehyde

A potential synthetic route to 3-chlorobutyraldehyde is the oxidation of the corresponding alcohol, 3-chloro-1-butanol.

References

An In-depth Technical Guide to the Molecular Weight and Formula of 3-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular formula and molecular weight of 3-Chlorobutanal, a compound of interest in various chemical and pharmaceutical research fields.

Molecular Formula

The molecular formula for this compound is C4H7ClO [1][2][3]. This formula indicates that a single molecule of this compound contains:

-

Four Carbon (C) atoms

-

Seven Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

One Oxygen (O) atom

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

-

Carbon (C): ~12.011 u[4]

-

Hydrogen (H): ~1.008 u[5]

-

Chlorine (Cl): ~35.453 u[6]

-

Oxygen (O): ~15.999 u[7]

The calculated molecular weight is approximately 106.55 g/mol [1][2][8].

Data Presentation: Atomic Composition and Molecular Weight

The following table provides a comprehensive summary of the atomic composition and the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Atomic Weight (u) |

| Carbon | C | 12.011 | 4 | 48.044 |

| Hydrogen | H | 1.008 | 7 | 7.056 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 13 | 106.552 |

Note: The total molecular weight may vary slightly depending on the specific isotopic composition of the elements.

Visualization of Molecular Weight Calculation

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.

References

- 1. This compound | C4H7ClO | CID 12923956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Butanal, 3-chloro-, (R)- | C4H7ClO | CID 7568647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

Spectroscopic data of 3-Chlorobutanal (NMR, IR, Mass Spec)

Disclaimer: Experimental spectroscopic data for 3-Chlorobutanal is limited in publicly accessible databases. The following guide is based on predicted values derived from established spectroscopic principles and data from analogous chemical structures.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on the analysis of its functional groups (aldehyde and alkyl chloride) and data from similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CHO) | 9.7 - 9.8 | Triplet (t) | ~1.5 - 2.5 |

| H-2 (CH₂) | ~2.9 - 3.1 | Doublet of doublets (dd) | ~17.0, ~6.0 |

| H-3 (CHCl) | ~4.3 - 4.5 | Multiplet (m) | - |

| H-4 (CH₃) | ~1.6 - 1.7 | Doublet (d) | ~6.5 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 (CHO) | ~200 - 202 |

| C-2 (CH₂) | ~50 - 52 |

| C-3 (CHCl) | ~58 - 60 |

| C-4 (CH₃) | ~22 - 24 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O Stretch (aldehyde) | 1720-1740 | Strong |

| C-H Bending (CH₃ and CH₂) | 1375-1465 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Comments |

| 106/108 | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 71 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 77/79 | [M-CHO]⁺ | Loss of the formyl radical. |

| 63/65 | [C₂H₄Cl]⁺ | Fragmentation at the C2-C3 bond. |

| 43 | [C₃H₇]⁺ | Loss of CHO and Cl. |

| 29 | [CHO]⁺ | Formyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.[1]

-

-

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize resolution.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the tetramethylsilane (B1202638) (TMS) signal at 0 ppm.

-

-

¹³C NMR Data Acquisition:

-

Following ¹H NMR, tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or infusion into the ion source can be used. Alternatively, it can be coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the reactivity and stability of 3-chlorobutanal is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data available for analogous compounds. The information herein should be used as a foundational resource and a guide for further experimental investigation.

Introduction

This compound is a halogenated aldehyde with the chemical formula C₄H₇ClO.[1] Its structure, featuring both a reactive aldehyde functional group and a chlorine atom on the β-carbon, makes it a potentially versatile intermediate in organic synthesis. Understanding its reactivity and stability is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals. This guide summarizes the known properties of this compound and provides a theoretical framework for its reactivity and stability based on the chemistry of related compounds.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| CAS Number | 81608-88-0 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(CC=O)Cl | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 106.0185425 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 44.8 | [1] |

Note: Some properties are computed and may not be experimentally verified.

Synthesis of this compound

Experimental Protocol: Oxidation of 3-Chlorobutanol (Hypothetical)

This protocol is based on general methods for the oxidation of secondary alcohols to aldehydes.

Materials:

-

3-Chlorobutanol

-

Pyridinium (B92312) chlorochromate (PCC) or other mild oxidizing agent

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-chlorobutanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by distillation under reduced pressure.

Diagram 1: Synthesis of this compound

Caption: A potential synthetic pathway for this compound via oxidation of 3-chlorobutanol.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of the aldehyde group and the β-chloro substituent.

Reactions of the Aldehyde Group

Like other aldehydes, this compound is expected to undergo nucleophilic addition reactions at the carbonyl carbon.

-

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) would yield 3-chlorobutanol.

-

Oxidation: Oxidation with reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would produce 3-chlorobutanoic acid.

-

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) would lead to the formation of a substituted alkene.[3][4][5]

-

Grignard Reaction: Addition of a Grignard reagent (RMgX) would result in the formation of a secondary alcohol after acidic workup.[6][7][8]

Diagram 2: Reactivity of the Aldehyde Group

Caption: Expected reactions involving the aldehyde functionality of this compound.

Reactions Involving the β-Chloro Group

The chlorine atom at the β-position can influence the reactivity of the molecule and can itself be a site for substitution or elimination reactions.

-

Elimination: In the presence of a strong base, this compound could undergo elimination to form crotonaldehyde (B89634) (2-butenal). This is a common reaction for β-halo carbonyl compounds.

-

Nucleophilic Substitution: The chlorine atom could be displaced by a nucleophile, although this is generally less favorable at an sp³-hybridized carbon compared to α-halogenated carbonyls.

Caption: Postulated degradation routes for this compound based on general chemical principles.

Experimental Protocols for Stability and Reactivity Studies (General)

The following are general protocols that can be adapted for studying the stability and reactivity of this compound.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Subject separate aliquots of the solution to stress conditions:

-

Acidic: Add 0.1 M HCl and heat (e.g., 60 °C).

-

Basic: Add 0.1 M NaOH at room temperature.

-

Oxidative: Add 3% H₂O₂ at room temperature.

-

Thermal: Heat a solution of this compound in a neutral solvent.

-

Photolytic: Expose a solution to UV light.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by HPLC to quantify the remaining this compound and identify degradation products.

Diagram 5: Workflow for a Forced Degradation Study

Caption: A generalized workflow for investigating the stability of this compound under stress conditions.

Conclusion

This compound is a molecule with significant potential for synthetic applications due to its bifunctional nature. While specific experimental data on its reactivity and stability are scarce, this guide provides a solid foundation based on the established chemistry of aldehydes and halogenated compounds. Further research is warranted to fully elucidate the properties of this compound and unlock its potential in organic synthesis and drug development. The provided theoretical frameworks and general experimental protocols offer a starting point for such investigations.

References

- 1. This compound | C4H7ClO | CID 12923956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Grignard Reagents [chemed.chem.purdue.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

3-Chlorobutanal safety data sheet and handling precautions

Chemical and Physical Properties

Limited quantitative data for 3-Chlorobutanal is available. The following table summarizes the computed properties from publicly accessible databases.

| Property | Value | Source |

| Molecular Formula | C4H7ClO | PubChem[1], LookChem[2] |

| Molecular Weight | 106.55 g/mol | PubChem[1][3] |

| CAS Number | 81608-88-0 | PubChem[1], LookChem[2] |

| XLogP3 | 0.7 | PubChem[1][3], LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |

| Rotatable Bond Count | 2 | LookChem[2] |

| Exact Mass | 106.0185425 | PubChem[1][3], LookChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1][3] |

| Heavy Atom Count | 6 | LookChem[2] |

| Complexity | 44.8 | LookChem[2] |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. Based on the structure (an aldehyde with a chlorinated hydrocarbon chain), it should be handled as a potentially hazardous substance. Analogous chlorinated compounds and aldehydes suggest potential for the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Skin Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity/Mutagenicity/Toxicity to Reproduction: Data not available.

Note: This is an inferred hazard profile and should be treated with caution.

Handling and Storage

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

General Handling Precautions:

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only with adequate ventilation.

-

Keep container tightly closed.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE assessment should be conducted for any procedure involving this compound. The following are general recommendations:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |

| Body Protection | A lab coat or chemical-resistant apron. | To protect against splashes and spills. |

| Respiratory Protection | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge may be required. | To prevent inhalation of vapors. |

First Aid Measures

In case of exposure, seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Fire Fighting Measures

Data on the flammability of this compound is not available. However, as an organic compound, it should be considered potentially flammable.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Combustion may produce toxic fumes, including hydrogen chloride gas and carbon oxides. |

| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 4).

-

Avoid breathing vapors, mist, or gas.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Visualizations

The following diagrams illustrate key safety-related workflows and concepts.

Caption: Logical flow of information in a standard Safety Data Sheet.

Caption: A general workflow for the safe handling of hazardous chemicals.

References

Commercial Availability and Technical Guide for 3-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 3-Chlorobutanal. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in sourcing and utilizing this chemical compound.

Chemical Identity and Properties

This compound, also known as 3-chlorobutyraldehyde, is a chlorinated aldehyde with the chemical formula C₄H₇ClO.[1][2] It is a key intermediate in various organic syntheses. The primary CAS number for the racemic mixture of this compound is 81608-88-0 .[1][2] It is important to distinguish this from its isomers and other related compounds to ensure the procurement of the correct material.

Table 1: Chemical Identifiers for this compound and Its Stereoisomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (racemic) | 81608-88-0 | C₄H₇ClO | 106.55 |

| (S)-3-Chlorobutanal | 61494-39-1 | C₄H₇ClO | 106.55 |

| (R)-3-Chlorobutanal | 61494-38-0 | C₄H₇ClO | 106.55 |

Data sourced from PubChem.[3][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 106.55 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 106.0185425 |

| Heavy Atom Count | 6 |

| Complexity | 44.8 |

Data sourced from LookChem and PubChem.[1][4]

Commercial Availability and Suppliers

This compound is available from a select number of chemical suppliers. The availability can vary, and it is often produced on a made-to-order basis rather than being a stock chemical for all suppliers. Below is a summary of potential suppliers. Pricing is typically available upon quotation.

Table 3: Potential Suppliers of this compound (CAS 81608-88-0)

| Supplier | Reported Purity | Available Quantities | Notes |

| --INVALID-LINK-- | Not specified | Commercial mass production indicated[1] | Provides basic chemical properties and a list of related literature.[1] |

| --INVALID-LINK-- | 96%, 98%[5] | 1kg, 1 ton[5] | Lists multiple suppliers on its platform. |

| --INVALID-LINK-- | Not specified | Bulk, FCL, TL, ISO Tank, Pallet, Drum, R&D, Pilot[6] | Lists CAS 13067-79-3, but also lists 81608-88-0 as a synonym.[6] |

| --INVALID-LINK-- | Min. 95% | 1g, 100mg | Product is listed as discontinued.[7] |

| --INVALID-LINK-- | Not specified | Not specified | Currently lists 0 suppliers.[8] |

Procurement Workflow

The procurement of a specialty chemical like this compound involves a structured process to ensure the acquisition of the correct material that meets the required quality standards.

Caption: A typical workflow for the procurement of specialty chemicals.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published in readily accessible sources. However, general synthetic routes and analytical methods for aldehydes can be adapted.

Synthesis

The synthesis of this compound can be approached through various synthetic pathways. One potential route involves the hydroformylation of 2-chloropropene. Another approach is the selective oxidation of 3-chloro-1-butanol.

A generalized procedure for the synthesis of a related compound, 3-chlorobutanamide, involves the amidation of 3-chlorobutanoyl chloride, which is synthesized from butanoic acid. A similar multi-step synthesis could be envisioned for this compound.

It is crucial to note that the handling of reagents such as thionyl chloride and ammonia (B1221849) requires strict safety precautions, including the use of a fume hood and appropriate personal protective equipment.

Quality Control and Analytical Methods

The quality control of this compound is critical, especially for applications in drug development, to ensure purity and the absence of harmful impurities.[9] Aldehydes can be reactive and may require careful handling and storage to prevent degradation.[10]

Table 4: Potential Analytical Methods for Quality Control

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine purity and identify volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | For purity assessment, especially for non-volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the structure. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |

General Experimental Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Applications in Drug Development

Aldehydes are versatile functional groups in organic chemistry and serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[11] The reactivity of the aldehyde group in this compound allows for its use as a building block in the construction of more complex molecules. The chloro-substituent provides an additional site for nucleophilic substitution, further increasing its synthetic utility.

While specific examples of blockbuster drugs synthesized directly from this compound are not readily found in the public domain, its potential as a precursor to various heterocyclic and carbocyclic scaffolds used in medicinal chemistry is significant. The development of novel drugs often relies on the availability of such unique building blocks to explore new chemical space.[11]

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

General handling precautions for aldehydes include avoiding contact with skin and eyes and preventing inhalation of vapors.[12] Aldehydes can be irritants and may have sensitizing properties.

Disclaimer: This document is intended for informational purposes only and should not be taken as a substitute for professional chemical, safety, or regulatory advice. Always consult the supplier's documentation and relevant safety guidelines before handling any chemical.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Butanal, 3-chloro-, (R)- | C4H7ClO | CID 7568647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H7ClO | CID 12923956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-chloro-butanal-Molbase [molbase.com]

- 6. parchem.com [parchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | Molport-022-364-499 | Novel [molport.com]

- 9. Quality Control During Drug Development | Technology Networks [technologynetworks.com]

- 10. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis of 3-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobutanal is a valuable intermediate in organic synthesis, utilized in the production of a variety of fine chemicals and pharmaceutical compounds. Its bifunctional nature, possessing both an aldehyde and a chloro group, allows for a range of subsequent chemical transformations. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Pathways

The primary and most referenced method for the synthesis of this compound is the hydrochlorination of crotonaldehyde (B89634). An alternative potential route involves the oxidation of 3-chlorobutanol. This guide will delve into the specifics of each of these methods.

Hydrochlorination of Crotonaldehyde

The addition of hydrogen chloride to the carbon-carbon double bond of crotonaldehyde is the most direct approach to synthesizing this compound. This reaction proceeds via an electrophilic addition mechanism.

Reaction Scheme:

A Technical Guide to the PI3K/AKT/mTOR Signaling Pathway: From Core Mechanisms to Therapeutic Applications

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular activities, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it one of the most intensely pursued targets for drug development.[1][4][5] Oncogenic activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or aberrant activation of upstream receptor tyrosine kinases (RTKs).[5][6][7] This technical guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, methodologies for its investigation, and quantitative data on the efficacy of targeted inhibitors.

Core Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by a multitude of upstream signals, primarily through RTKs stimulated by growth factors.[1][4] The pathway's core components are a series of serine/threonine kinases that relay signals from the cell surface to downstream effectors.[1]

-

PI3K (Phosphoinositide 3-kinase) : Upon activation by RTKs, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[1][3] This process is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.[1][6]

-

AKT (Protein Kinase B) : PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1.[1][2]

-

mTOR (mammalian Target of Rapamycin) : Activated AKT proceeds to phosphorylate and regulate numerous downstream targets, most notably the mTOR complex 1 (mTORC1).[2][7] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 ribosomal protein (S6) and 4E-BP1.

Therapeutic Targeting and Efficacy

The central role of the PI3K/AKT/mTOR pathway in cancer has led to the development of numerous inhibitors targeting different nodes of the cascade.[5] These include pan-PI3K inhibitors, isoform-specific PI3K inhibitors, AKT inhibitors, and mTOR inhibitors.[4][5] The choice of inhibitor can be guided by the specific genetic alterations present in a tumor, such as PIK3CA mutations or PTEN loss.[4]

Table 1: Efficacy of PI3K/AKT/mTOR Pathway Inhibitors in Clinical Trials

| Inhibitor (Class) | Target(s) | Cancer Type | Clinical Trial Phase | Objective Response Rate (ORR) | Reference |

|---|---|---|---|---|---|

| Alpelisib (PI3Kα inhibitor) | PI3Kα | HR+, HER2- Breast Cancer (with PIK3CA mutation) | III (SOLAR-1) | 35.7% | NCT02437318 |

| Idelalisib (PI3Kδ inhibitor) | PI3Kδ | Relapsed Chronic Lymphocytic Leukemia | III | 81% (in combination) | NCT01539512 |

| Copanlisib (Pan-PI3K inhibitor) | PI3Kα, PI3Kδ | Relapsed Follicular Lymphoma | II (CHRONOS-1) | 59% | NCT01660451 |

| Everolimus (mTORC1 inhibitor) | mTORC1 | Advanced Renal Cell Carcinoma | III | 2% | NCT00410124 |

| Ipatasertib (AKT inhibitor) | AKT | Metastatic Castration-Resistant Prostate Cancer (with PTEN loss) | III (IPATential150) | 39% (in combination) | NCT03072238 |

Data compiled from publicly available clinical trial information for illustrative purposes.

Experimental Protocols: Investigating Pathway Inhibition

Investigating the efficacy of pathway inhibitors requires robust and quantifiable experimental methods.[1] Western blotting is a cornerstone technique used to measure changes in the phosphorylation status of key pathway proteins, providing a direct readout of inhibitor activity.[8] A decrease in the ratio of a phosphorylated protein to its total protein level serves as a strong biomarker for pathway suppression.[8]

Detailed Protocol: Western Blot Analysis of AKT Phosphorylation

This protocol outlines the steps to assess the phosphorylation of AKT at Serine 473 (p-AKT) in cancer cells following treatment with a PI3K inhibitor.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549 human lung adenocarcinoma) in 6-well plates at a density of 2 x 10^5 cells/well.[9]

-

Incubate at 37°C and 5% CO2 until cells reach 70-80% confluency.[9]

-

Treat cells with varying concentrations of the PI3K inhibitor (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

-

-

Protein Extraction (Lysis):

-

After treatment, place plates on ice and wash cells once with ice-cold Phosphate Buffered Saline (PBS).[8][9]

-

Add 100-150 µL of ice-cold RIPA lysis buffer, supplemented with fresh protease and phosphatase inhibitors, to each well.[9]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]

-

Incubate on ice for 30 minutes, vortexing periodically.[8]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][9]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[8][9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.[1]

-

-

Sample Preparation and Gel Electrophoresis:

-

Normalize samples to the same concentration (e.g., 20-30 µg of total protein per lane).[8]

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[8]

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder.[8]

-

Run the gel according to the manufacturer's specifications.[8][9]

-

-

Protein Transfer:

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[8][9]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in blocking buffer. Use antibodies specific for p-AKT (Ser473) and total AKT.[8]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8][9]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

-

Detection and Analysis:

-

Incubate the membrane with an ECL chemiluminescent substrate.[9]

-

Capture the signal using an imaging system.

-

Quantify band intensity using densitometry software. Calculate the ratio of p-AKT to total AKT for each sample and normalize to the vehicle control.

-

Illustrative Data from Western Blot Analysis

The following table summarizes sample quantitative data demonstrating a dose-dependent decrease in AKT phosphorylation in A549 lung cancer cells treated with a hypothetical PI3K inhibitor.

Table 2: Densitometric Analysis of Phosphorylated AKT (p-AKT at Ser473) Levels

| Treatment Group | Concentration (µM) | Normalized p-AKT/Total AKT Ratio (Mean ± SD) | Fold Change vs. Control |

|---|---|---|---|

| Control (Vehicle) | 0 | 1.00 ± 0.09 | 1.00 |

| PI3K Inhibitor | 1 | 0.75 ± 0.06 | 0.75 |

| PI3K Inhibitor | 5 | 0.41 ± 0.05 | 0.41 |

| PI3K Inhibitor | 10 | 0.15 ± 0.03 | 0.15 |

This data is illustrative and represents typical results from such an experiment.[9]

Conclusion

The PI3K/AKT/mTOR pathway remains a critical axis in cancer research and drug development. Its comprehensive understanding, from the core signaling mechanisms to the nuances of therapeutic intervention, is paramount for developing effective treatments. The methodologies detailed in this guide, particularly Western blot analysis, provide a robust framework for researchers to assess the efficacy of novel inhibitors and further unravel the complexities of this vital cellular pathway. Continued investigation into predictive biomarkers and combination therapies will be essential to fully realize the clinical potential of targeting PI3K/AKT/mTOR signaling in cancer.[5][11]

References

- 1. benchchem.com [benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New development of inhibitors targeting the PI3K/AKT/mTOR pathway in personalized treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantitative Analysis of 3-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of analytical methodologies for the quantification of 3-Chlorobutanal. Given the compound's reactive aldehyde group and chlorinated structure, this guide focuses on robust and sensitive techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. The methods described herein are based on established analytical principles for related short-chain aldehydes and halogenated compounds and provide a strong foundation for developing and validating specific assays for this compound in various matrices, including active pharmaceutical ingredients (APIs) and excipients.

Introduction

This compound is a reactive aldehyde that may be present as a genotoxic impurity (GTI) in pharmaceutical manufacturing processes, particularly those involving chlorinated solvents or reagents. Due to the potential for genotoxicity, it is crucial to have sensitive and specific analytical methods to detect and quantify this compound at trace levels to ensure the safety and quality of drug products.[1] This guide outlines the core analytical techniques, sample preparation considerations, and detailed experimental protocols applicable to the quantification of this compound.

Analytical Approaches

The quantification of this compound, a polar and reactive molecule, presents analytical challenges that can be overcome by employing derivatization followed by chromatographic separation and sensitive detection. The most common and effective approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Due to the polarity of this compound, derivatization is often necessary to improve its volatility and chromatographic performance.[2]

Derivatization: The aldehyde functional group is the primary target for derivatization. A common and highly effective derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][4][5] This reaction converts the aldehyde into a more volatile and stable oxime derivative that is highly sensitive to electron capture detection (ECD) and mass spectrometry.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC.[2] For this compound, derivatization can also be employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency for mass spectrometric detection.

Derivatization: While not always mandatory for LC-MS/MS, derivatization can improve method performance. Reagents such as p-toluenesulfonylhydrazine (TSH) can react with the aldehyde group to form a hydrazone that is more readily ionized and detected.[6]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of the recommended analytical techniques for this compound quantification. The data is extrapolated from methods developed for similar short-chain aldehydes and halogenated compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on volatility and polarity, with mass-based detection.[2] | Separation based on polarity, with highly specific mass-based detection.[2] |

| Derivatization | Typically required to improve volatility and sensitivity.[2] | Optional, but can enhance retention and ionization.[6] |

| Sample Preparation | Can be time-consuming due to the derivatization step. | Often simpler, with direct injection possible in some cases. |

| Limit of Quantification (LOQ) | Expected to be in the sub-µg/g (ppm) range.[3][4] | Potentially lower than GC-MS, reaching low ng/mL levels.[7] |

| Accuracy (Recovery) | Good, but can be influenced by derivatization efficiency.[7] | High accuracy due to the specificity of MS/MS detection.[7] |

| Precision | Good, with Relative Standard Deviations (RSDs) typically below 15%.[7] | High precision, with RSDs often below 10%.[2] |

| Throughput | Moderate, limited by sample preparation and GC run times. | Can be higher due to faster LC methods and simpler sample preparation. |

Experimental Protocols

The following are detailed, generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS. These protocols should be optimized and validated for the specific sample matrix.

Protocol 1: Quantification of this compound by Headspace GC-MS with PFBHA Derivatization

This method is adapted from established procedures for the analysis of low-molecular-weight aldehydes in pharmaceutical excipients.[3][4][5]

1. Materials and Reagents:

-

This compound reference standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Reagent-grade water

-

Suitable organic solvent (e.g., Methanol, Acetonitrile)

-

Internal Standard (e.g., a deuterated analog or a similar chlorinated aldehyde)

2. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with reagent-grade water.

-

Sample Preparation: Accurately weigh the sample (e.g., pharmaceutical excipient) into a headspace vial. Add a known volume of reagent-grade water and the internal standard solution.

-

Derivatization: To each standard and sample vial, add an aqueous solution of PFBHA. Seal the vials immediately.

-

Incubation: Heat the vials at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to facilitate the derivatization reaction.

3. GC-MS Conditions:

-

GC System: Agilent GC or equivalent with a headspace autosampler.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[2]

-

Injector: Split/splitless inlet.

-

Oven Program: Optimize the temperature program to ensure good separation of the this compound-PFBHA oxime from other matrix components.

-

MS System: Quadrupole or Ion Trap Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide enhanced sensitivity for electrophilic PFBHA derivatives.[3][4]

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-PFBHA oxime.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on general principles for the analysis of small polar molecules in complex matrices.[2]

1. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

-

Internal Standard (e.g., a stable isotope-labeled this compound)

2. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase or a suitable solvent mixture.

-

Sample Preparation: Dissolve or extract the sample in a suitable solvent. The extraction solvent should be compatible with the LC mobile phase. Centrifuge or filter the sample to remove particulates.

3. LC-MS/MS Conditions:

-

LC System: Agilent, Waters, or equivalent UHPLC/HPLC system.

-

Column: A reverse-phase C18 column with appropriate dimensions and particle size.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve peak shape and ionization.

-

Flow Rate: Optimize based on the column dimensions.

-

MS/MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined during method development).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and reactions involved in the quantification of this compound.

Caption: General analytical workflow for the quantification of this compound.

Caption: Derivatization of this compound with PFBHA for GC analysis.

Conclusion

The quantification of this compound in pharmaceutical materials is critical for ensuring product safety. While no standardized method currently exists specifically for this compound, established analytical techniques for similar aldehydes and halogenated compounds provide a clear path forward. The use of derivatization with PFBHA followed by GC-MS is a highly sensitive and specific approach. Alternatively, LC-MS/MS offers a powerful tool for direct analysis or analysis of derivatives with high throughput. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to establish and validate robust analytical methods for the control of this compound. It is imperative that any method developed based on these principles is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

- 1. [PDF] Detection and Quantification of Formaldehyde by Derivatization with Pentafluorobenzylhydroxyl Amine in Pharmaceutical Excipients by Static Headspace GC/MS | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography | CoLab [colab.ws]

- 4. Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

GC-MS Analysis of 3-Chlorobutanal: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 3-Chlorobutanal using Gas Chromatography-Mass Spectrometry (GC-MS). The content is tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a reactive aldehyde that can be an important intermediate or impurity in various chemical syntheses. Its accurate detection and quantification are crucial for process control and quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such volatile compounds. However, due to the polarity and potential thermal lability of this compound, direct analysis can be challenging. This guide outlines a detailed protocol, including sample preparation, derivatization, and optimized GC-MS parameters, to achieve reliable and reproducible results.

Principles and Considerations

The GC-MS analysis of this compound involves its volatilization, separation from other components on a chromatographic column, and subsequent detection and identification by a mass spectrometer. A critical step in the analysis of polar analytes like this compound is derivatization.[1][2]

Derivatization: To enhance the volatility and thermal stability of this compound for GC analysis, a derivatization step is highly recommended.[1][2] Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[1][3] The derivatization reaction converts the aldehyde group into a more stable and volatile TMS-ether, leading to improved peak shape and sensitivity.

Experimental Protocol

This section details a comprehensive experimental protocol for the GC-MS analysis of this compound.

Materials and Reagents

-

This compound standard

-

Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Solvent (e.g., Dichloromethane, HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Sample vials (2 mL, with PTFE-lined septa)

Sample Preparation and Derivatization

-

Sample Extraction: For liquid samples, a liquid-liquid extraction may be employed. For solid matrices, a suitable solvent extraction (e.g., with dichloromethane) should be performed.

-

Drying: The extract should be dried over anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reaction.

-

Derivatization:

-

Pipette a known volume of the dried extract into a clean, dry vial.

-

Add the internal standard solution.

-

Add an excess of the BSTFA + 1% TMCS derivatizing reagent.

-

Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

GC-MS Instrumentation and Parameters